Antimicrobial Activity Enhancement: 16-Fold Improvement Over Unmodified Peptide Baseline
Terminal modification of an antimicrobial peptide (AMP) derived from lactoferricin B with (S)-2-aminooctanoic acid (enantiomeric excess >98% ee) enhanced antibacterial activity by up to 16-fold compared to the unmodified peptide [1]. The C-terminally modified peptide consistently exhibited lower minimal inhibitory concentrations (MICs) than N-terminally conjugated variants across all tested bacterial strains [1].
| Evidence Dimension | Fold-change in antimicrobial activity (MIC reduction) vs. unmodified lactoferricin B peptide derivative |
|---|---|
| Target Compound Data | Up to 16-fold improvement in antibacterial activity when conjugated to peptide |
| Comparator Or Baseline | Unmodified lactoferricin B-derived antimicrobial peptide (baseline MIC values not explicitly reported but activity normalized to 1×) |
| Quantified Difference | 16× increase in potency (MIC reduction) |
| Conditions | In vitro antibacterial susceptibility testing; peptide conjugated with (S)-2-aminooctanoic acid (>98% ee); tested against Escherichia coli, Bacillus subtilis, Salmonella typhimurium, Pseudomonas aeruginosa, and Staphylococcus aureus |
Why This Matters
This quantifiable potency gain directly justifies the procurement of 2-AOA over unmodified peptides or alternative fatty acid modifiers for antimicrobial peptide engineering programs.
- [1] Almahboub, S. A., Narancic, T., Devocelle, M., Kenny, S. T., Palmer-Brown, W., Murphy, C., Nikodinovic-Runic, J., & O'Connor, K. E. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799. View Source
